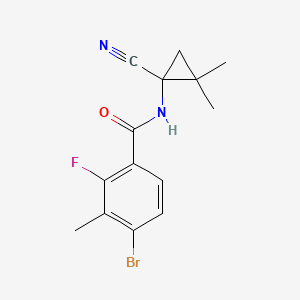
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide, also known as BAY 41-8543, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a second messenger that regulates various cellular processes, including vasodilation, apoptosis, and synaptic plasticity. By activating sGC and increasing cGMP levels, this compound 41-8543 can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have various biochemical and physiological effects in cells and animal models. These effects include increased cGMP levels, improved endothelial function, reduced oxidative stress, enhanced synaptic plasticity, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 in lab experiments is its specificity for sGC activation, which allows for precise modulation of cGMP levels. Another advantage is its stability and solubility, which make it easy to handle and administer in experiments. One limitation of using this compound 41-8543 is its potential toxicity at high doses, which requires careful dose optimization in experiments.
Orientations Futures
There are several potential future directions for research on 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543. One direction is to investigate its therapeutic potential in other diseases, such as pulmonary hypertension and diabetes. Another direction is to explore its combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its dosing and administration in clinical settings.
In conclusion, this compound 41-8543 is a promising chemical compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for sGC activation and its stability and solubility make it a useful tool in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in clinical settings.
Méthodes De Synthèse
The synthesis of 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 involves the reaction of 4-bromo-2-fluoro-3-methylbenzoic acid with 1-cyano-2,2-dimethylcyclopropanamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide and sodium hydride to yield the final product.
Applications De Recherche Scientifique
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 41-8543 has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular research, this compound 41-8543 has been shown to improve endothelial function and reduce oxidative stress. In neurological research, this compound 41-8543 has been shown to enhance synaptic plasticity and improve cognitive function.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-8-10(15)5-4-9(11(8)16)12(19)18-14(7-17)6-13(14,2)3/h4-5H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPBXXMUUIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)NC2(CC2(C)C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


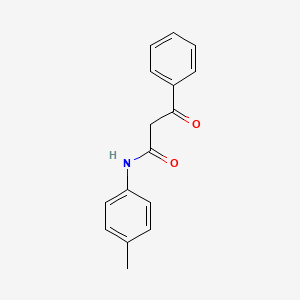
![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
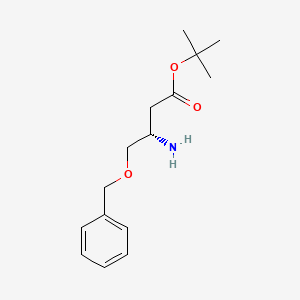
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)
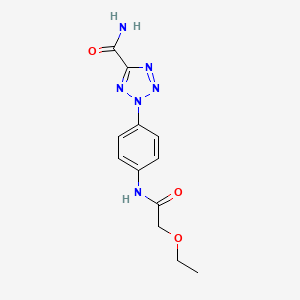



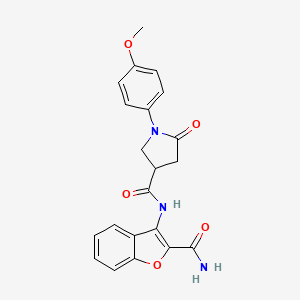
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)